molecular formula C12H10N2O B13667299 2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine

2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B13667299
M. Wt: 198.22 g/mol
InChI Key: PYCFEEBMMXYBKI-UHFFFAOYSA-N
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Description

2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a furan ring attached. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-furyl ketones with appropriate amines under acidic or basic conditions. One common method includes the reaction of 2-furylmethyl ketone with 2-aminopyridine in the presence of a catalyst such as acetic acid or ammonium acetate . The reaction proceeds through a cyclization mechanism, forming the imidazo-pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and catalysts is also considered to minimize waste and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating biological pathways. For instance, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both the furan ring and the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H10N2O/c1-9-4-5-14-8-10(13-12(14)7-9)11-3-2-6-15-11/h2-8H,1H3

InChI Key

PYCFEEBMMXYBKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=CO3

Origin of Product

United States

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